

Uprosertib comparison GSK690693 selectivity profile

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Compound Focus: Uprosertib

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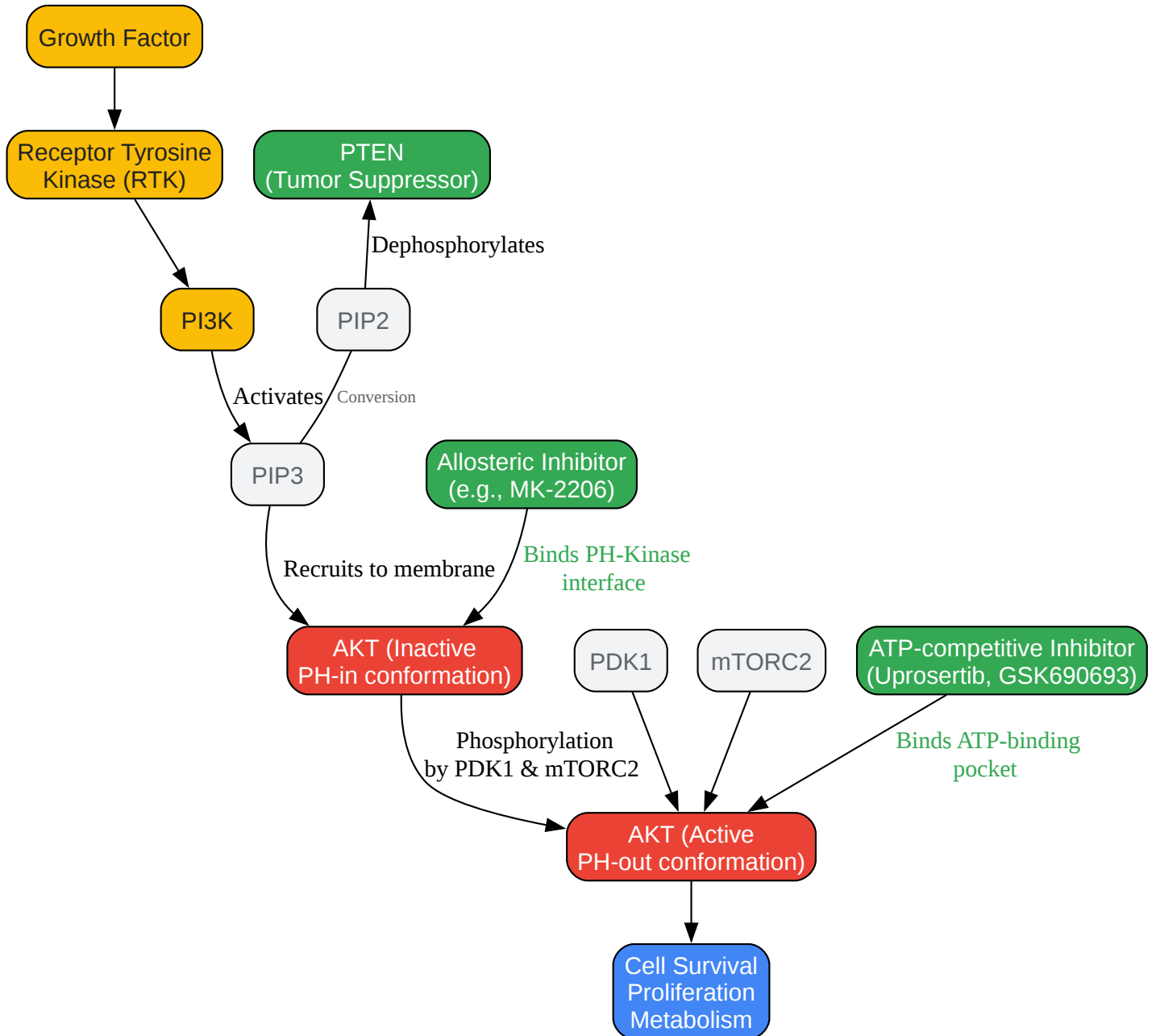
Quick Comparison at a Glance

Feature	Uprosertib (GSK2141795)	GSK690693
Primary Target	Akt (Protein Kinase B) [1] [2]	Akt (Protein Kinase B) [3]
Inhibition Mechanism	ATP-competitive [1] [2]	ATP-competitive [3] [4]
Reported Isoform Selectivity (IC50)	Pan-Akt inhibitor: Akt1 (180 nM), Akt2 (328 nM), Akt3 (38 nM) [1] [5]	Pan-Akt inhibitor: Akt1 (2 nM) , Akt2 (13 nM), Akt3 (9 nM) [3]
Key Off-Target Kinases	CDK7, ROCK1, ROCK2 [1] [5]	AGC kinase family (PKA, PKC), AMPK, PAK4/5/6 [3]
Reported Cellular Activity (Proliferation IC50)	5-15 µM (in resistant NSCLC cell lines) [1]	20-147 nM (in various sensitive cancer cell lines) [3]
In Vivo Efficacy (Sample Data)	61% tumor growth inhibition in mice (BT474 xenografts) at 100 mg/kg, orally [1]	Increased event-free survival in pediatric solid tumor xenografts at 30 mg/kg [6]

Deeper Look into the Data

The differences in their reported IC50 values are significant. **GSK690693** shows lower IC50 values (indicating higher potency) in biochemical **cell-free assays** [3]. In contrast, the values for **Uprosertib** were determined in a different experimental setting, a **cell lysate-based kinobead competition assay** [1]. This crucial methodological difference means their potency should not be compared directly.

- **Mechanism of Action:** Both are ATP-competitive inhibitors, but they bind differently than allosteric inhibitors. The diagram below illustrates how these two inhibitor classes work within the AKT signaling pathway.



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- **Selectivity Profiles:** Beyond inhibiting Akt, both compounds have distinct off-target effects, which is critical for interpreting experimental results.
 - **Uprosertib** also potently inhibits **CDK7**, **ROCK1**, and **ROCK2** at micromolar concentrations [1] [5].
 - **GSK690693** is less selective within the AGC kinase family and also potently inhibits **PKA**, **PKC** isozymes, **AMPK**, and **PAK4/5/6** [3].

Key Experimental Protocols

The search results cite several methods used to characterize these inhibitors. Here are details on two key assays:

1. Kinase Binding Assay (for Uprosertib) [1]

- **Purpose:** To determine the binding affinity and selectivity of the inhibitor against a wide range of kinases in a complex cellular context.
- **Method Summary:**
 - **Lysate Preparation:** Cell lysates are prepared from a mix of cancer cell lines (e.g., K562, COLO205).
 - **Compound Competition:** Lysates are pre-incubated with increasing concentrations of **Uprosertib** (e.g., from 2.5 nM to 25 μ M).
 - **Kinobead Pulldown:** Treated lysates are incubated with kinobeads (beads coupled with broad-spect kinase probes).
 - **Quantification:** Bead-bound proteins are eluted, digested with trypsin, and identified and quantified using **liquid chromatography–tandem mass spectrometry (LC-MS/MS)**.
 - **Data Analysis:** Dose-response curves are generated, and IC50 values are calculated from the reduction in target binding.

2. In Vitro Kinase Assay (for GSK690693) [3]

- **Purpose:** To measure the direct inhibition of purified, activated Akt enzymes in a biochemical setting.
- **Method Summary:**
 - **Enzyme Preparation:** Recombinant, full-length His-tagged Akt1, Akt2, or Akt3 are expressed and purified. They are then fully activated by phosphorylation using PDK1 and MK2 kinases.
 - **Compound Pre-incubation:** Activated Akt enzymes are incubated with GSK690693 for 30 minutes.
 - **Reaction Initiation:** The kinase reaction is started by adding ATP and a biotinylated peptide substrate.

- **Detection:** After incubation, the reaction is terminated, and product formation is quantified using a radiometric method or bead-based imaging.
- **Data Analysis:** IC50 values are determined from the inhibition curves.

Research Considerations

When deciding between these inhibitors for a project, consider these practical aspects:

- **Choice Depends on Research Goal:** If you need high potency in a cell-free system, GSK690693's data is compelling. If your study is in a more complex cellular system, **Uprosertib**'s profile generated in lysates may be more relevant.
- **Interpret Cellular Data Cautiously:** Be aware that cellular effects, especially at higher concentrations, could be influenced by their distinct off-target kinase inhibitions.
- **Consult the Literature:** Since these compounds are primarily research tools, search for recent publications in your specific disease model to see which inhibitor has shown more predictable activity.

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